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molecular formula C11H15NO2 B1428347 N-methoxy-N-methyl-2-(3-methylphenyl)acetamide CAS No. 267884-97-9

N-methoxy-N-methyl-2-(3-methylphenyl)acetamide

Cat. No. B1428347
M. Wt: 193.24 g/mol
InChI Key: UPSCSLXQWAMPEG-UHFFFAOYSA-N
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Patent
US07635713B2

Procedure details

To a solution of m-tolyl acetic acid (2.0 g, 0.013 mol) in DMF (20 mL) were added N2O-dimethyl hydroxylamine hydrochloride (1.6 g, 0.016 mol), EDC (3.06 g, 0.016 mol), HOAt (2.17 g, 0.016 mol), and DIPEA (11.6 mL, 0.067 mol). The resulting solution was stirred at RT for 18 h then was diluted with EtOAc (200 mL) and washed with HCl 1M (100 mL), water (100 mL), sat. sol. NaHCO3 (100 mL), and brine (100 mL). The organic phase was dried over sodium sulfate and concentrated in vacuo to afford the title intermediate (2.2 g, 88%) as colorless oil used in the next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
N2O dimethyl hydroxylamine hydrochloride
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
3.06 g
Type
reactant
Reaction Step One
Name
Quantity
2.17 g
Type
reactant
Reaction Step One
Name
Quantity
11.6 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:8](O)=[O:9])[CH:2]=1.N#[N+][O-].Cl.[CH3:16][N:17](C)[OH:18].[CH2:20](Cl)CCl.C1C=NC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C>CN(C=O)C.CCOC(C)=O>[CH3:20][O:18][N:17]([CH3:16])[C:8](=[O:9])[CH2:7][C:3]1[CH:4]=[CH:5][CH:6]=[C:1]([CH3:11])[CH:2]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC(=CC=C1)CC(=O)O)C
Name
N2O dimethyl hydroxylamine hydrochloride
Quantity
1.6 g
Type
reactant
Smiles
N#[N+][O-].Cl.CN(O)C
Name
Quantity
3.06 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
2.17 g
Type
reactant
Smiles
C1=CC2=C(N=C1)N(N=N2)O
Name
Quantity
11.6 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with HCl 1M (100 mL), water (100 mL), sat. sol. NaHCO3 (100 mL), and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CON(C(CC1=CC(=CC=C1)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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